REACTION_CXSMILES
|
CCN(C(C)C)C(C)C.[CH2:10]([Li])[CH2:11][CH2:12][CH3:13].[Si]([N:22]1[CH2:26][CH2:25][CH2:24][C:23]1=[O:27])(C(C)(C)C)(C)C.BrCCC=C>C1COCC1>[CH2:10]([CH:24]1[CH2:25][CH2:26][NH:22][C:23]1=[O:27])[CH2:11][CH:12]=[CH2:13]
|
Name
|
|
Quantity
|
1.1 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
1-(tert-Butyldimethylsilyl)pyrrolidin-2-one
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)N1C(CCC1)=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.305 mL
|
Type
|
reactant
|
Smiles
|
BrCCC=C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was then added
|
Type
|
TEMPERATURE
|
Details
|
re-chilled to −78° C
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was warmed to room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was then re-cooled to −78° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was slowly warmed to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated to an oil
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC=C)C1C(NCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.218 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 62.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |